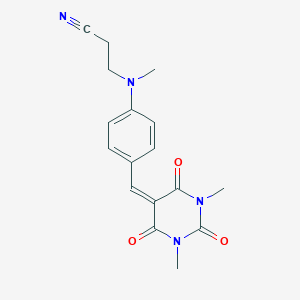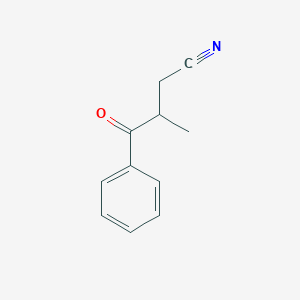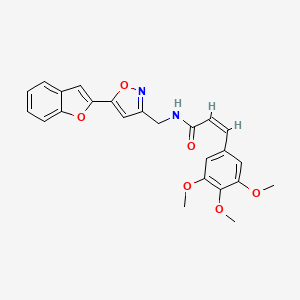
3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole, also known as ITI-214, is a novel small molecule drug that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that plays a critical role in regulating cellular signaling pathways.
Aplicaciones Científicas De Investigación
Antioxidant and Antimicrobial Properties
- Some derivatives of 1,2,4-triazole, similar to the compound , exhibit significant antioxidant and antimicrobial properties. For instance, compounds containing 1,2,4-triazole-5(4H)-thione moiety have shown potential in scavenging DPPH radicals and slight antimicrobial activity against various microorganisms (Baytas et al., 2012).
Synthesis and Chemical Properties
- Novel synthesis methods for related compounds have been explored, including the microwave-assisted synthesis of triazole alcohols with potential antifungal applications (Lebouvier et al., 2006). The chemical properties and structure of these compounds are crucial for their biological activity.
Potential in Corrosion Inhibition
- Some triazole derivatives, closely related to the query compound, have been studied for their corrosion inhibition performance, highlighting their potential in industrial applications (Yadav et al., 2013).
Anticancer Activity
- Research has also focused on the anticancer potential of triazole derivatives. Certain compounds in this class have demonstrated significant cytotoxicity against specific cancer cell lines, indicating their potential in cancer treatment (Tumosienė et al., 2020).
Enzymatic Inhibition
- Some 1,2,4-triazole derivatives have shown promise as cholinesterase inhibitors, indicating potential therapeutic applications in neurodegenerative disorders (Arfan et al., 2018).
Antifungal and Anti-inflammatory Activities
- There is evidence of antifungal and anti-inflammatory activities in compounds with structures similar to 3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole. These properties highlight the broad spectrum of biological activities possible with such compounds (Gomha & Riyadh, 2011).
Propiedades
IUPAC Name |
3-[4-(4-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-13(2)26-20-23-22-19(17-12-21-18-7-5-4-6-16(17)18)24(20)14-8-10-15(25-3)11-9-14/h4-13,21H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBDDFKXGOGOCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2369126.png)

![1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide](/img/structure/B2369128.png)
![N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2369130.png)
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2369132.png)

![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)




![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2369147.png)